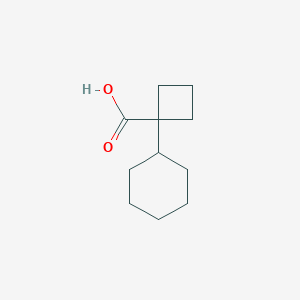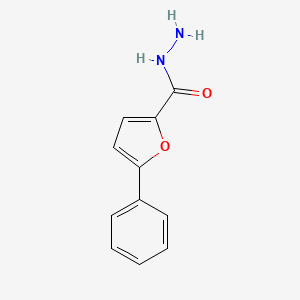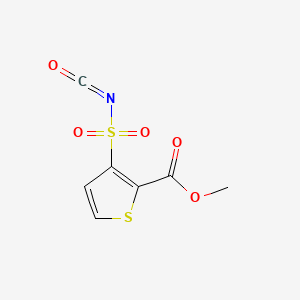
Methyl 2-(2-nitrophenylthio)benzoate
描述
Methyl 2-(2-nitrophenylthio)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenylthio substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrophenylthio)benzoate typically involves the esterification of o-(o-nitrophenylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Methyl 2-(2-nitrophenylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitrophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Substituted aromatic compounds.
科学研究应用
Methyl 2-(2-nitrophenylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(2-nitrophenylthio)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.
相似化合物的比较
Methyl benzoate: An ester with a simpler structure, lacking the nitrophenylthio group.
Methyl salicylate: Contains a hydroxyl group instead of the nitrophenylthio group.
Methyl anthranilate: Contains an amino group instead of the nitrophenylthio group.
属性
分子式 |
C14H11NO4S |
|---|---|
分子量 |
289.31 g/mol |
IUPAC 名称 |
methyl 2-(2-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C14H11NO4S/c1-19-14(16)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)15(17)18/h2-9H,1H3 |
InChI 键 |
HYLBOHAKLGJNHE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8738288.png)
![5H-Indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8738304.png)
![5-[(4-fluorophenyl)methyl]-3-nitro-2(1H)-pyridinone](/img/structure/B8738306.png)
![Ethyl[(quinolin-2-yl)methyl]amine](/img/structure/B8738313.png)





![(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetonitrile](/img/structure/B8738367.png)



